molecular formula C8H5BrClNO3 B8248449 MFCD30478181

MFCD30478181

Cat. No.: B8248449
M. Wt: 278.49 g/mol
InChI Key: QZKYWRIDUFDMCY-UHFFFAOYSA-N
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Description

Comparative analyses of chemical compounds involve evaluating structural, physicochemical, and functional properties. Key parameters include molecular formula, molecular weight, solubility, synthetic pathways, and bioactivity metrics. These comparisons rely on standardized data from authoritative sources, such as PubChem, CAS registries, and experimental studies .

Properties

IUPAC Name

1-(4-bromo-2-chloro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYWRIDUFDMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

MFCD30478181 can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-nitroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like chloroform or acetic acid at elevated temperatures .

Another method involves the nitration of 4-bromo-2-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

MFCD30478181 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Nitration: A mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

Mechanism of Action

The mechanism of action of MFCD30478181 involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .

Comparison with Similar Compounds

Methodology for Comparative Analysis

The evidence highlights the following steps for comparing compounds:

  • Structural Analysis : Compare molecular formulas, functional groups, and stereochemistry.
  • Physicochemical Properties : Assess solubility (Log S), polarity (TPSA), and stability.
  • Synthetic Accessibility : Evaluate reaction conditions, yields, and purification methods.

Examples from the evidence demonstrate the use of similarity percentages (e.g., 71–87% structural similarity) to categorize analogs .

Example Comparison Framework (Based on Evidence)

While "MFCD30478181" is absent from the evidence, the table below illustrates a hypothetical comparison using analogous compounds from the provided data:

Parameter Compound A (MFCD28167899) Compound B (MFCD13195646) Compound C (MFCD22741544)
CAS No. 1022150-11-3 1046861-20-4 428854-24-4
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₁₇H₁₅FN₈
Molecular Weight 486.57 g/mol 235.27 g/mol 350.35 g/mol
Solubility (Log S) -2.99 (ESOL) -2.47 (ESOL) Not reported
TPSA 96.12 Ų 40.46 Ų 104.34 Ų
Synthetic Method DMF, K₂CO₃, 80°C THF/H₂O, Pd catalyst, 75°C DMF, KI, 100°C
Bioavailability Score 0.55 0.55 Not reported
Structural Similarity 85% (vs. C₂₇H₂₈N₆O₂) 87% (vs. C₆H₄BrClO₂) 78% (vs. C₁₇H₁₄FN₈)

Key Findings from Evidence

Synthetic Complexity : Compounds with aromatic rings (e.g., C₆H₅BBrClO₂) often require palladium catalysts and elevated temperatures, whereas nitrogen-rich heterocycles (e.g., C₁₇H₁₅FN₈) use polar solvents like DMF .

Bioactivity Trends : Higher TPSA (>90 Ų) correlates with reduced BBB permeability but improved solubility, as seen in C₂₇H₃₀N₆O₃ (TPSA = 96.12 Ų) .

Safety Profiles : Halogenated compounds (e.g., C₆H₅BBrClO₂) frequently carry warnings for skin/eye irritation (H315, H319) .

Limitations and Recommendations

  • Data Gaps : Specific details for "this compound" are unavailable in the evidence. Future studies should prioritize experimental characterization.
  • Standardization : Cross-referencing multiple databases (e.g., PubChem, CAS) ensures accuracy in structural and bioactivity comparisons .

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